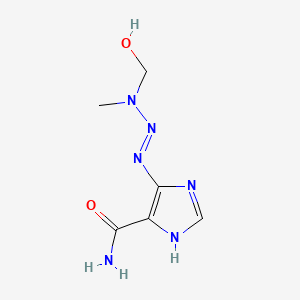
3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzoate ester linked to a piperidine ring, which is further substituted with a phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the phenylpropyl group and the benzoate ester. The final step involves the formation of the hydrochloride salt.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylpropyl halide.
Formation of Benzoate Ester: The benzoate ester can be formed through an esterification reaction between the piperidine derivative and benzoic acid or its derivatives.
Hydrochloride Salt Formation: The final compound is obtained by treating the benzoate ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, or bases can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methylpiperidino)propyl benzoate hydrochloride
- 3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride
Uniqueness
3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in research and development to explore new applications and therapeutic potentials.
Propiedades
| 78219-51-9 | |
Fórmula molecular |
C24H32ClNO2 |
Peso molecular |
402.0 g/mol |
Nombre IUPAC |
3-[2-(3-phenylpropyl)piperidin-1-yl]propyl benzoate;hydrochloride |
InChI |
InChI=1S/C24H31NO2.ClH/c26-24(22-14-5-2-6-15-22)27-20-10-19-25-18-8-7-16-23(25)17-9-13-21-11-3-1-4-12-21;/h1-6,11-12,14-15,23H,7-10,13,16-20H2;1H |
Clave InChI |
WTDCCKODORPXLC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)CCCC2=CC=CC=C2)CCCOC(=O)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/no-structure.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)

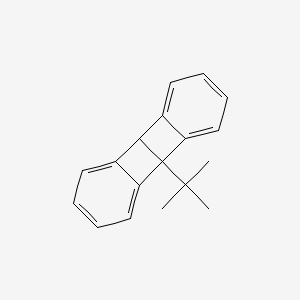
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
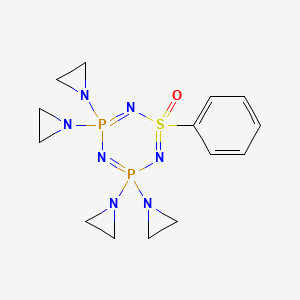
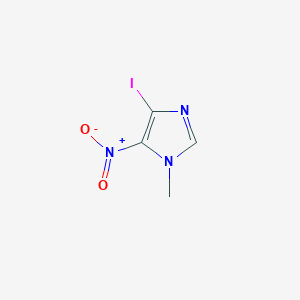
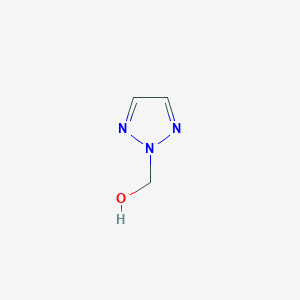
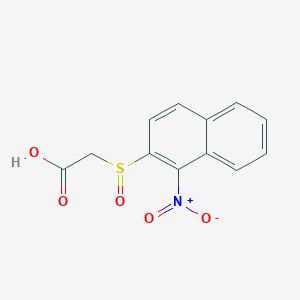

![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
